molecular formula C13H16O3 B1199584 (1-Hydroxycyclopentyl)phenylacetic acid CAS No. 25209-52-3

(1-Hydroxycyclopentyl)phenylacetic acid

Cat. No. B1199584
CAS RN: 25209-52-3
M. Wt: 220.26 g/mol
InChI Key: MHVVPVXRMHIATI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process of related compounds often involves multi-step reactions, including stereoselective synthesis methods. For instance, stereoisomers of certain phenylacetic acid derivatives were synthesized via an improved method, starting from their nitrophenyl precursors, showcasing the complexity and precision required in the synthesis of such compounds (Nanjappan, Ramalingam, & Nowotnik, 1992).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray crystallography, NMR, and MS techniques have been employed to elucidate the structures of similar compounds, revealing intricate details about their molecular geometry and stereochemistry (Yu-min Liu, He Liu, & Yong-qi Hu, 2008).

Chemical Reactions and Properties

The chemical reactivity of (1-Hydroxycyclopentyl)phenylacetic acid derivatives involves various transformations, including ester hydrolysis and reactions under specific conditions to yield diverse products. For example, the hydrolysis of cyclopentolate hydrochloride in alkaline solutions demonstrates the formation of phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid as degradation products, providing insight into the compound's chemical behavior (A. Roy, 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Research involving compounds with similar structures has shown that crystalline forms and solubility can be determined through careful analysis of the molecular structure and by employing techniques like X-ray diffraction (Yu-min Liu, He Liu, & Yong-qi Hu, 2008).

Chemical Properties Analysis

The chemical properties are closely related to the compound's reactivity and stability. Studies on related compounds have shown that factors such as pH, temperature, and the presence of catalysts can significantly affect the rate of chemical reactions, such as ester hydrolysis, indicating the compound's stability under various conditions (A. Roy, 1995).

Scientific Research Applications

  • Pharmaceutical Degradation Studies : It was identified as a degradation product of cyclopentolate hydrochloride, a medication used in eye examinations. The study revealed that (1-Hydroxycyclopentyl)phenylacetic acid is formed via normal ester hydrolysis and degrades rapidly at higher pH values (Roy, 1995).

  • Cancer Research : This compound features as a pharmacophore in the development of macrocyclic Mcl-1 inhibitors, showing promise in the treatment of certain types of tumors. A study highlighted its efficacy in a multiple myeloma xenograft model, showcasing its potential in cancer therapeutics (Rescourio et al., 2019).

  • Plant Growth Regulation : Phenylacetic acids, including derivatives of (1-Hydroxycyclopentyl)phenylacetic acid, have been studied for their plant growth-regulating activities. These studies provide insights into the molecular structure-activity relationship in plant growth regulation (Chamberlain & Wain, 1971).

  • Biochemical Studies in Bacteria : Research on Pseudomonas putida U has shown that this bacterium utilizes phenylacetic acid and its derivatives in its metabolism. This research helps in understanding the biochemical pathways of aromatic compound degradation in bacteria (Olivera et al., 1998).

  • Anticholinergic Drug Development : Studies on SG-1, a short-acting soft drug analog of glycopyrrolate, demonstrated the potential of (1-Hydroxycyclopentyl)phenylacetic acid derivatives in developing drugs with minimized systemic side effects (Ji, Wu, & Bodor, 2002).

Safety And Hazards

The safety data sheet for phenylacetic acid, a related compound, indicates that it may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear eye protection .

Future Directions

While specific future directions for “(1-Hydroxycyclopentyl)phenylacetic acid” are not mentioned in the search results, it’s noted that this compound is an important organic compound with broad scientific and industrial applications. It’s also used as a reference standard for pharmaceutical testing .

properties

IUPAC Name

2-(1-hydroxycyclopentyl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(15)11(10-6-2-1-3-7-10)13(16)8-4-5-9-13/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVVPVXRMHIATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(C2=CC=CC=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266818
Record name α-(1-Hydroxycyclopentyl)benzeneacetic acid
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Hydroxycyclopentyl)phenylacetic acid

CAS RN

25209-52-3
Record name α-(1-Hydroxycyclopentyl)benzeneacetic acid
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Record name 1-Hydroxy-alpha-phenylcyclopentylacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25209-52-3
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Record name 25209-52-3
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Record name α-(1-Hydroxycyclopentyl)benzeneacetic acid
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Record name (1-hydroxycyclopentyl)phenylacetic acid
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Record name 1-HYDROXY-.ALPHA.-PHENYLCYCLOPENTYLACETIC ACID
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Synthesis routes and methods

Procedure details

To a dry 250 mL round bottom flask containing 2 M lithium diisopropyl amide in THF (2 eq.) in THF (164 mL) at 0° C., was added phenyl acetic acid (3.5 g, 25.71 mmol). The mixture was then stirred at ambient temperature for 30 minutes. The reaction mixture was cooled to −78° C. and cyclopentanone (commercially available from Sigma-Aldrich, Milwaukee, Wis.) (2.73 mL, 30.85 mmol, 1.2 eq.) in THF (90 mL) was added dropwise. The mixture was then stirred at −78° C. and allowed to warm to ambient temperature over 3 hours. The progress of the reaction was monitored by TLC (TLC eluent: 30% EtOAc in hexane). The reaction mixture was poured into an EtOAc/water mixture and the aqueous layer was extracted with EtOAc. The aqueous layer was then acidified with dilute hydrochloric acid and extracted with DCM. The DCM solution was washed with brine and then concentrated to provide the product. The product (3.5 g) thus obtained was used in the next step without any further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Jira, A Bunke, A Karbaum - Journal of Chromatography A, 1998 - Elsevier
The suitability of chiral and achiral acidic ion-pairing reagents to effect chiral separation in capillary electrophoresis in the presence of cyclodextrins (CDs) has been demonstrated …
Number of citations: 37 www.sciencedirect.com
C COO, N OH, C NH - General Anesthetics
Number of citations: 0

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